a-Zearalenol-d4 (Major)

Endocrine disruption Estrogen receptor binding Mycotoxin toxicology

a-Zearalenol-d4 (Major), bearing CAS 1778734-73-8, is a stable isotopically labelled analogue of α-zearalenol, the predominant estrogenic metabolite of the Fusarium mycotoxin zearalenone. Four hydrogen atoms are substituted by deuterium, producing a nominal +4 Da mass shift that enables isotope dilution mass spectrometry in complex biological and food matrices.

Molecular Formula C18H24O5
Molecular Weight 324.4 g/mol
Cat. No. B12368530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Zearalenol-d4 (Major)
Molecular FormulaC18H24O5
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O
InChIInChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1/i8D2,9D2
InChIKeyFPQFYIAXQDXNOR-VFQCWQEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





a-Zearalenol-d4 (Major) – A Deuterated Internal Standard for LC-MS/MS Quantification of the Mycotoxin α-Zearalenol


a-Zearalenol-d4 (Major), bearing CAS 1778734-73-8, is a stable isotopically labelled analogue of α-zearalenol, the predominant estrogenic metabolite of the Fusarium mycotoxin zearalenone [1]. Four hydrogen atoms are substituted by deuterium, producing a nominal +4 Da mass shift that enables isotope dilution mass spectrometry in complex biological and food matrices [2]. The “Major” qualifier denotes the α-epimer, which exhibits approximately 70-fold greater estrogen receptor agonist potency than the parent zearalenone and roughly twice the potency of β-zearalenol [3], making this specific stereoisomer the highest-priority analytical target for residue surveillance, food safety testing, and endocrine disruption studies.

Why α-Zearalenol-d4 Cannot Be Replaced by Generic Deuterated Zearalenone Analogues in Quantitative LC-MS/MS Workflows


Interchanging deuterated zearalenone-family internal standards without verifying stereochemical identity and mass-shift compatibility introduces systematic quantification bias. Structural analogues such as zearalanone-d6 exhibit different chromatographic retention and cannot fully compensate for analyte-specific matrix effects during electrospray ionisation [1]. Even among isotopologues, deuterium placement matters: d5-labelled α-zearalenol can show altered retention time shifts relative to the native analyte compared to d4 analogues due to differing H/D exchange sites, while racemic mixtures of labelled internal standards (e.g., rac zearalenone-d6) may undergo stereoselective clean-up losses on immunoaffinity columns, causing the internal standard and analyte to experience divergent recoveries [2]. The “Major” α-epimer designation is particularly critical because β-zearalenol-d4 would co-elute with the wrong target isomer, which possesses only half the estrogenic potency [3].

Quantitative Differentiation Evidence for a-Zearalenol-d4 (Major) Versus Closest Analogs and Alternative Internal Standards


Stereochemical Potency Differential Justifies Prioritising the α-Epimer Internal Standard for Risk-Relevant Quantification

Selecting the α-epimer of zearalenol-d4 is biologically justified by the substantially higher estrogenic potency of α-zearalenol compared to β-zearalenol. In competitive estrogen receptor binding assays across porcine, rat, and chicken uterine tissue, α-zearalenol exhibited consistently greater relative binding affinity than zearalenone, while β-zearalenol displayed the lowest affinity in all species tested [1]. In MCF-7 cell proliferation assays, α-zearalenol was approximately 70 times more potent than zearalenone and approximately twice as potent as β-zearalenol, with an EC50 of 0.022 ± 0.001 nM compared to 0.015 ± 0.002 nM for 17β-estradiol [2]. Consequently, the α-epimer is the primary target analyte for food safety and environmental monitoring programmes, and a non-stereospecific or β-isomer internal standard would misalign the analytical method with the compound of greatest toxicological concern.

Endocrine disruption Estrogen receptor binding Mycotoxin toxicology

d4 Isotopologue Provides +4 Da Mass Shift with Minimised Isotopic Cross-Talk Versus Higher-Mass Deuterated Variants

The d4 isotopologue yields a +4 Da nominal mass difference from native α-zearalenol (monoisotopic mass 320.4 Da), positioning the internal standard signal four mass units away in the mass spectrum. This separation is sufficient to avoid overlap with the [M+2] and [M+4] natural-abundance 13C isotopologue peaks of the native analyte, which would be problematic with a d2-labelled standard, while avoiding the increased chromatographic retention time shift and potential H/D back-exchange observed with penta-deuterated (d5) or hepta-deuterated (d7) variants [1]. In a published higher-order ID-LC-MS/MS method for zearalenone and its metabolites in corn, deuterium-labelled internal standards including α-ZEL-d5 were employed; however, the authors noted that deuterium-labelled isotope analogues have slightly different retention times relative to their corresponding analytes and cited prior work showing measurement bias of −18 to +10% with deuterium-labelled IS compared to +3.7 to +7.7% with 13C-labelled IS [2]. The d4 configuration, strategically placing deuterium at two saturated carbon positions (C-8 and C-9), balances adequate mass separation with minimised chromatographic isotope effects.

Isotope dilution mass spectrometry Internal standard selection LC-MS/MS method development

Validated Confirmatory Method Performance in Bovine Urine Using α-Zearalenol-d4 Internal Standard Under EU Regulatory Criteria

α-Zearalenol-d4 (Major) has been directly validated as the internal standard for α-zearalenol quantification in a confirmatory LC-MS/MS method for bovine urine, meeting European Union criteria for veterinary drug residue analysis [1]. The method employed two selected reaction monitoring (SRM) transitions for each mycotoxin along with a transition ion for each corresponding deuterated internal standard, and was validated at fortification levels of 5, 10, and 15 ng mL⁻¹ for α-zearalenol, β-zearalenol, and zearalenone. Correlation between this LC-MS/MS method and a routine GC-MS method was assessed using naturally incurred samples, establishing inter-method comparability. In contrast, alternative approaches using non-deuterated structural analogues such as zearalanone as internal standard for α-zearalenol have been shown to yield linear ranges from 0.5 to 100 ppb in urine but do not provide the matrix-effect compensation inherent to co-eluting isotopologues [2].

Veterinary drug residue analysis Regulatory compliance Confirmatory LC-MS/MS

Chemical Purity Specification of ≥99% Supports Higher-Order Metrological Quality Requirements for Certified Reference Material Use

α-Zearalenol-d4 (Major) is supplied with a chemical purity specification of ≥99% when sourced from established reference material producers such as Toronto Research Chemicals (TRC) [1]. This purity level meets the requirements for use as a calibrant in higher-order reference measurement procedures, such as the ID-LC-MS/MS method reported by Lijalem et al. (2022) that achieved accuracy values of 96.7%–103.6%, intra-day precision <3%, inter-day precision <4%, and expanded measurement uncertainty <7% at a 95% confidence level across a concentration range of 20–400 µg/kg in corn [2]. In contrast, α-zearalenol-d5 reference material from alternative suppliers has been specified at isotopic purity of 97.0 atom% D with HPLC purity >99.0%, meaning approximately 3% of molecules carry fewer than five deuterium atoms and may contribute to isotopic cross-talk in the quantification channel . For procurement decisions, the ≥99% purity threshold and the availability of ISO17034-certified batches [1] provide documented metrological traceability that is often absent from generic deuterated mycotoxin standards.

Certified reference material Metrological traceability Analytical quality assurance

Stereoselective Clean-Up Artefacts with Racemic Internal Standards Demonstrate the Advantage of a Single-Enantiomer α-Zearalenol-d4 (Major)

During the development of an ID-LC-MS/MS method for corn, Lijalem et al. (2022) discovered that commercial immunoaffinity columns exhibited selectivity towards a specific chiral isomer of racemic zearalanone-d6, resulting in differential recovery of the internal standard relative to its non-racemic analyte [1]. To resolve this, the authors abandoned immunoaffinity clean-up in favour of a non-stereoselective MycoSep 226 cartridge to achieve identical recovery of analyte and internal standard. This finding has direct implications for α-zearalenol-d4 (Major) procurement: because α-zearalenol-d4 is supplied as the single, defined (3S,7R,11E) stereoisomer rather than as a racemic mixture, it avoids stereoselective enrichment or depletion artefacts that could arise during immunoaffinity or chiral chromatographic clean-up steps. This is a documented advantage over racemic deuterated internal standards such as rac zearalenone-d6 when immunoaffinity columns are part of the sample preparation workflow.

Immunoaffinity chromatography Stereoselectivity Sample preparation artefacts

Optimal Deployment Scenarios for a-Zearalenol-d4 (Major) in Mycotoxin Quantification and Endocrine Disruption Research


Regulatory Residue Monitoring of α-Zearalenol in Bovine Urine Under EU Commission Decision 2002/657/EC

National reference laboratories conducting confirmatory analysis of zeranol abuse versus natural Fusarium toxin contamination require an internal standard that co-elutes with the target analyte and has been validated in the specific matrix. α-Zearalenol-d4 (Major) was the internal standard used in the published EU-validated confirmatory method by Launay et al. (2004), which demonstrated correlation with routine GC-MS methods across naturally incurred samples and employed two-transition SRM for each mycotoxin [1]. Procurement of this specific isotopologue enables direct method adoption without re-validation of internal standard suitability.

Higher-Order ID-LC-MS/MS Reference Method Development for Zearalenone Metabolites in Cereal Grains

The development of metrologically traceable reference methods such as those required for certified reference material (CRM) value assignment demands internal standards with documented purity, isotopic enrichment, and stereochemical identity. The ≥99% purity specification of α-Zearalenol-d4 (Major) sourced from TRC, combined with its single-enantiomer configuration, supports the accuracy targets reported by Lijalem et al. (2022) of 96.7%–103.6% recovery with expanded uncertainty <7% [2]. The stereochemical purity of the internal standard is particularly critical given that immunoaffinity columns used in some reference methods exhibit chiral selectivity that discriminates against racemic internal standards [2].

In Vitro Endocrine Disruption Studies Requiring Internal Standardisation of α-Zearalenol in Cell-Based Assays

Researchers quantifying α-zearalenol uptake, metabolism, or intracellular concentration in estrogen receptor reporter gene assays or MCF-7 proliferation studies need an internal standard that matches the specific metabolite of interest. Since α-zearalenol is approximately 70-fold more potent than zearalenone and twice as potent as β-zearalenol in MCF-7 assays [3], the α-epimer is the predominant contributor to observed estrogenic activity. Using β-zearalenol-d4 or a mixed racemate would fail to quantify the toxicologically relevant species, compromising dose-response interpretation.

Environmental Monitoring of Estrogenic Mycotoxins in Surface Water and Wastewater at Sub-ng/L Levels

Hartmann et al. (2007) demonstrated that deuterated resorcylic acid lactone internal standards are crucial for accurate quantification of zearalenone-family mycotoxins in aqueous environmental samples at the low ng/L level, achieving method detection limits of 0.4–2.1 ng/L with recoveries of 70–109% across drainage water, river water, and WWTP effluent [4]. The deployment of α-zearalenol-d4 (Major) in such workflows ensures that matrix-induced ion suppression in electrospray ionisation—which varies substantially across environmental water types—is compensated by a co-eluting isotopologue rather than a structural analogue with divergent ionisation behaviour.

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